molecular formula C12H13N3O2S B6078434 5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one

5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one

Cat. No.: B6078434
M. Wt: 263.32 g/mol
InChI Key: DDJOLDUCASQOKI-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring, an oxadiazole ring, and a piperidinone moiety

Properties

IUPAC Name

5-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11-2-1-9(6-13-11)12-14-10(15-17-12)5-8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJOLDUCASQOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=NC(=NO2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and piperidinone moieties. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Optimizing reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.

    Medicine: It may be explored for its pharmacological properties and potential use in drug discovery and development.

    Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors, and in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s binding affinity and selectivity. The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but lacks the piperidinone moiety.

    2-(Thiophen-3-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring and lacks the piperidinone moiety.

    5-(Thiophen-3-ylmethyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is unique due to the combination of its three distinct moieties: the thiophene ring, the oxadiazole ring, and the piperidinone moiety. This unique structure imparts specific electronic, steric, and chemical properties that can be exploited in various scientific and industrial applications.

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